(S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethyl ester, a benzyloxy group, and a phenylbutanoate moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of amino acid derivatives and benzyloxy compounds under controlled reaction conditions. The reaction may require catalysts, specific temperatures, and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
- Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
Uniqueness
Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
87269-98-5 |
---|---|
Fórmula molecular |
C22H25NO5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
ethyl (2S)-4-oxo-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H25NO5/c1-3-27-22(26)19(14-20(24)18-12-8-5-9-13-18)23-16(2)21(25)28-15-17-10-6-4-7-11-17/h4-13,16,19,23H,3,14-15H2,1-2H3/t16-,19-/m0/s1 |
Clave InChI |
UPKXHAFBNBTYBD-LPHOPBHVSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.